molecular formula C27H22N2O3 B214316 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No. B214316
M. Wt: 422.5 g/mol
InChI Key: QVEYGDOMXAKNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. BHPI belongs to the class of indole derivatives and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is not completely understood. However, it has been proposed that 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one exerts its anticancer effects by inhibiting the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair. 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one's anti-inflammatory and antioxidant effects may be attributed to its ability to modulate various signaling pathways, including the NF-κB and Nrf2 pathways.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one can inhibit cancer cell growth, induce apoptosis, and suppress inflammatory cytokines. 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has also been shown to reduce oxidative stress and scavenge free radicals. In vivo studies have reported that 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is its potential as a therapeutic agent for cancer and inflammatory diseases. 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one's ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer treatment. Additionally, 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one's anti-inflammatory and antioxidant effects may have potential applications in the treatment of various inflammatory diseases. However, one limitation of 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. One potential area of research is to investigate the molecular mechanisms underlying 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one's anticancer effects. Further studies are needed to determine the specific targets of 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one and the signaling pathways involved in its anticancer activity. Another area of research is to explore the potential applications of 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis of 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one and improve its solubility and bioavailability.

Synthesis Methods

1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep reaction process. The first step involves the condensation of 1H-pyrrole-1-carboxylic acid with 4-(benzyloxy)benzaldehyde to form a chalcone intermediate. The chalcone intermediate is then subjected to a Claisen-Schmidt condensation reaction with indole-2,3-dione to yield the final product, 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer properties, demonstrating its ability to inhibit cancer cell growth and induce apoptosis. 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has also been found to possess anti-inflammatory properties by suppressing inflammatory cytokines and reducing oxidative stress. Additionally, 1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been shown to have antioxidant effects by scavenging free radicals and reducing lipid peroxidation.

properties

Product Name

1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Molecular Formula

C27H22N2O3

Molecular Weight

422.5 g/mol

IUPAC Name

1-benzyl-3-hydroxy-3-[2-oxo-2-(4-pyrrol-1-ylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C27H22N2O3/c30-25(21-12-14-22(15-13-21)28-16-6-7-17-28)18-27(32)23-10-4-5-11-24(23)29(26(27)31)19-20-8-2-1-3-9-20/h1-17,32H,18-19H2

InChI Key

QVEYGDOMXAKNBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)N5C=CC=C5)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)N5C=CC=C5)O

Origin of Product

United States

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